2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
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Overview
Description
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[118002,1004,8015,20]henicosa-2,4(8),9,15(20),16,18-hexaene is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid involves several steps. One common method includes the reaction of L-tartaric acid with p-toluoyl chloride in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid can be compared with other similar compounds such as:
2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid: This compound has similar structural features but with chlorine substituents, leading to different chemical properties and reactivity.
2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid:
2,3-Bis[(4-nitrobenzoyl)oxy]butanedioic acid: The nitro groups introduce additional reactivity, making this compound useful in different chemical reactions.
Properties
Molecular Formula |
C40H39NO12 |
---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C20H21NO4.C20H18O8/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-4,8-9,16H,5-7,10-11H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
UBMJDIWTPLMTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC |
Origin of Product |
United States |
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